
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a benzyloxycarbonyl group and a difluorophenyl group attached to the nitrogen atom of glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with benzyl chloroformate to form N-benzyloxycarbonyl glycine.
Formation of the Amide Bond: The protected glycine is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Methylation: The final step involves the methylation of the carboxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted glycine derivatives.
Applications De Recherche Scientifique
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl N-((benzyloxy)carbonyl)-N-phenylglycinate: Similar structure but lacks the difluoro substitution.
Methyl N-((benzyloxy)carbonyl)-N-(4-fluorophenyl)glycinate: Contains a single fluorine atom instead of two.
Methyl N-((benzyloxy)carbonyl)-N-(2,4-dichlorophenyl)glycinate: Contains chlorine atoms instead of fluorine.
Uniqueness
Methyl N-((benzyloxy)carbonyl)-N-(2,4-difluorophenyl)glycinate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C17H15F2NO4 |
|---|---|
Poids moléculaire |
335.30 g/mol |
Nom IUPAC |
methyl 2-(2,4-difluoro-N-phenylmethoxycarbonylanilino)acetate |
InChI |
InChI=1S/C17H15F2NO4/c1-23-16(21)10-20(15-8-7-13(18)9-14(15)19)17(22)24-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
Clé InChI |
BBSNGCRLDDIQNF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN(C1=C(C=C(C=C1)F)F)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


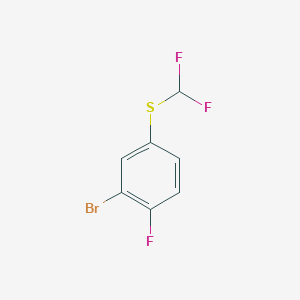
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)

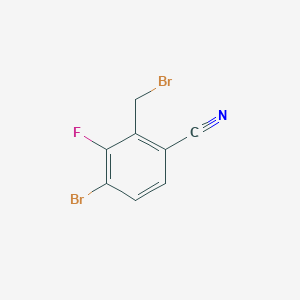
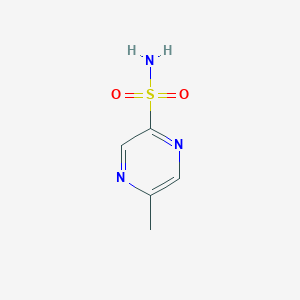
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
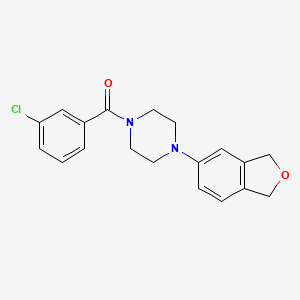
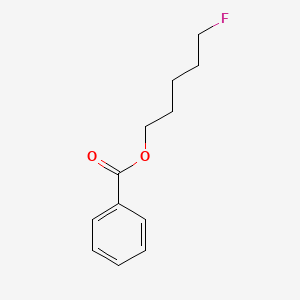


![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)

![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
